molecular formula C12H9F2N B1440292 3-Fluoro-4-(3-fluorophenyl)aniline CAS No. 1214385-47-3

3-Fluoro-4-(3-fluorophenyl)aniline

Cat. No.: B1440292
CAS No.: 1214385-47-3
M. Wt: 205.2 g/mol
InChI Key: WKBPGHHGGRVFMO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-fluorophenyl)aniline is a bifunctional aromatic amine that serves as a valuable synthetic intermediate in organic chemistry and drug discovery. Compounds in this class are frequently employed as key precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The presence of the aniline group allows for further functionalization through diazotization or amide bond formation, while the fluorine atoms can tune the electronic properties and metabolic stability of the final compound, a common strategy in modern medicinal chemistry (as discussed for related fluoroaniline derivatives ). This compound is strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(3-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBPGHHGGRVFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 3 Fluorophenyl Aniline Derivatives

Electrophilic and Nucleophilic Functionalization of the Aromatic Ring Systems

The presence of both electron-donating (amino) and electron-withdrawing (fluoro) groups on the aniline (B41778) core, as well as the fluorine on the adjacent phenyl ring, allows for a range of functionalization reactions. These reactions can be directed at the amino group or the aromatic rings themselves.

Derivatization at the Amino Group (e.g., Schiff Base Formation, Acylation, Sulfonamide, Carbamate (B1207046) Synthesis)

The primary amino group in 3-fluoro-4-(3-fluorophenyl)aniline analogues is a key site for derivatization, readily undergoing reactions with various electrophiles.

Schiff Base Formation: The primary amine of fluorinated anilines, such as 3-fluoro-4-morpholinoaniline (B119058), can react with aldehydes to form Schiff bases. ossila.com For instance, the condensation of 3-fluoro-4-morpholinylaniline with 3,5-diiodosalicylaldehyde (B1329479) in ethanol (B145695) yields the corresponding Schiff base. ambeed.com This type of reaction is also observed in the synthesis of derivatives of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, which are reacted with various benzaldehydes to produce new Schiff bases. mdpi.com The formation of these imines is a versatile method for introducing new functionalities and has been explored for the synthesis of compounds with potential biological activity. mdpi.comnih.govnih.gov

Acylation: The amino group can be acylated to form amides. This is a common strategy to control the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. ncert.nic.in For example, the reaction of an aniline derivative with acetic anhydride (B1165640) can be used to protect the amino group. ncert.nic.in This protection diminishes the activating effect of the amino group, allowing for more controlled substitutions on the aromatic ring. ncert.nic.in

Sulfonamide Synthesis: Sulfonamides can be synthesized from fluorinated anilines by reacting them with sulfonyl chlorides in the presence of a base. sci-hub.se A series of novel sulfonamides have been synthesized from 3-fluoro-4-morpholinoaniline by reacting it with substituted aryl sulfonyl chlorides. researchgate.net This reaction typically proceeds in good yields. researchgate.net The development of new methods for sulfonamide synthesis, such as the reaction of sulfonimidoyl fluorides with anilines, continues to be an active area of research. nih.gov

Carbamate Synthesis: Carbamates are another important class of derivatives that can be prepared from fluorinated anilines. The reaction of 3-fluoro-4-morpholinoaniline with substituted aryl/acyclic chloroformates yields carbamates in good yields (75-89%). researchgate.net The synthesis of carbamate derivatives from 4-amino-1,2,4-triazoles and phenyl chloroformate has also been reported, highlighting the versatility of this reaction. niscpr.res.in

Below is an interactive table summarizing the derivatization of the amino group in aniline analogues.

Reaction TypeReactantsProduct Type
Schiff Base FormationAniline derivative, AldehydeSchiff Base (Imine)
AcylationAniline derivative, Acylating agent (e.g., Acetic Anhydride)Amide
Sulfonamide SynthesisAniline derivative, Sulfonyl chlorideSulfonamide
Carbamate SynthesisAniline derivative, ChloroformateCarbamate

Substitution and Modification of Halogen Atoms on the Phenyl Rings

The fluorine atoms on the phenyl rings of this compound are generally unreactive towards nucleophilic substitution under standard conditions. However, in specific contexts, such as biological systems, dehalogenation can occur.

Microsomal NADPH-dependent dehalogenation of fluoroanilines can proceed through monooxygenation at a fluorinated position, leading to the release of a fluoride (B91410) anion and the formation of a reactive quinoneimine. nih.gov Another pathway involves the formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen, again forming a semiquinoneimine intermediate. nih.gov The reactivity of these intermediates and the likelihood of dehalogenation increase with the number of fluoro-substituents on the aniline ring. nih.gov

Oxidation and Reduction Pathways of the Aniline Moiety in this compound Analogues

The aniline moiety is susceptible to both oxidation and reduction reactions.

Oxidation: Direct nitration of aniline can lead to tarry oxidation products due to the high reactivity of the amino group. ncert.nic.in In biological systems, the oxidation of fluorinated anilines can lead to the formation of reactive intermediates like (semi)quinoneimines. nih.gov These species can bind to proteins or undergo further reactions. nih.gov The electrochemical oxidation of 4-morpholinoaniline (B114313) has also been studied. ossila.com

Reduction: The reduction of a nitro group to an amine is a key step in the synthesis of many aniline derivatives. For example, 3-fluoro-4-morpholinoaniline can be synthesized by the reduction of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) using Fe/NH4Cl. researchgate.netresearchgate.net Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon is another common method for reducing nitroarenes to anilines. google.com More complex multicomponent reactions can also involve the reduction of nitroarenes to synthesize elaborate N-trifluoroalkyl anilines. nih.gov

The following table outlines the oxidation and reduction pathways of aniline moieties.

Reaction TypeStarting MaterialProductReagents/Conditions
OxidationAnilineTarry oxidation products, Nitro derivativesNitrating agents (e.g., Nitric Acid)
Biological OxidationFluorinated Aniline(Semi)quinoneimineMicrosomal enzymes, NADPH, Oxygen
ReductionNitroareneAnilineFe/NH4Cl or Catalytic Hydrogenation (e.g., Raney Ni, Pd/C)

Reaction Mechanism Elucidation for Complex Transformations

Understanding the reaction mechanisms of complex transformations involving fluorinated anilines is crucial for optimizing reaction conditions and designing new synthetic routes. For instance, in the enantiospecific synthesis of sulfonimidamides from sulfonimidoyl fluorides and anilines, computational studies have highlighted the formation of a SN2-like transition state where the leaving fluoride ion coordinates with a Ca2+ ion. nih.gov In metallaphotoredox-catalyzed multicomponent amination reactions, the proposed mechanism involves a series of radical-mediated coupling events. nih.gov

Comparative Reactivity Studies of Fluorinated Aniline Derivatives

The presence and position of fluorine atoms significantly influence the reactivity of aniline derivatives. The electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen. ncert.nic.in In electrophilic aromatic substitution reactions, the activating effect of the amino group is tempered by the deactivating effect of the fluorine atom. ncert.nic.in

The reactivity of fluorinated anilines in dehalogenation reactions is also dependent on the substitution pattern. nih.gov The tendency to form reactive quinoneimine intermediates and release fluoride anions increases with the number of fluoro-substituents. nih.gov This highlights the importance of the fluorine substitution pattern in determining the metabolic fate and potential reactivity of these compounds. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 3 Fluorophenyl Aniline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. chemrxiv.org For aromatic amines and biaryl systems, these calculations can determine a range of important parameters.

Detailed Research Findings:

Studies on substituted diphenylamines and other fluorinated aromatic compounds reveal key electronic characteristics. researchgate.net The introduction of fluorine atoms significantly influences the electron distribution in the molecule due to their high electronegativity. This can affect the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Table 5.1: Representative Calculated Electronic Properties for a Generic Fluoro-Biaryl Aniline (B41778) System

Parameter Value Significance
HOMO Energy -5.8 eV Indicates electron-donating ability; related to ionization potential.
LUMO Energy -1.2 eV Indicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap 4.6 eV Relates to chemical reactivity and stability. A larger gap suggests higher stability.

Note: The values in this table are hypothetical and representative of what would be calculated for a molecule similar to 3-Fluoro-4-(3-fluorophenyl)aniline using DFT methods such as B3LYP/6-31G.

Reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. For instance, the presence of electron-withdrawing fluorine atoms would be expected to increase the electrophilicity of the aromatic rings.

Molecular Docking Simulations for Ligand-Substrate Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.info This is particularly valuable in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or enzyme. nih.gov

Detailed Research Findings:

Docking studies on fluoro-substituted aniline derivatives have been performed to evaluate their potential as inhibitors for various enzymes. For example, derivatives of 3-chloro-4-fluoroaniline (B193440) have been docked against the monoamine oxidase-B (MAO-B) enzyme, a target for anti-Parkinsonian agents. asiapharmaceutics.info These studies calculate a binding energy, which indicates the affinity of the ligand for the protein's active site. The interactions stabilizing the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are also identified.

Table 5.2: Representative Molecular Docking Results for a Fluoro-Aniline Derivative with a Target Protein

Ligand Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Fluoro-aniline Derivative Kinase X -8.5 PHE 320, LEU 250, ASP 340

Note: The data in this table is illustrative. The binding energy and interacting residues are highly specific to the ligand and the protein being studied. The negative values for binding energy indicate a favorable interaction.

For this compound, the aniline nitrogen can act as a hydrogen bond donor, while the fluorine atoms can participate in halogen bonding or other electrostatic interactions. The two phenyl rings provide a scaffold for hydrophobic and π-stacking interactions within a protein's binding pocket.

Theoretical Studies on Conformational Preferences and Stereochemistry

The three-dimensional shape of a molecule is crucial for its biological activity and physical properties. Theoretical studies can predict the most stable conformations of a molecule and the energy barriers between them. For biaryl systems like this compound, a key conformational feature is the dihedral angle between the two phenyl rings.

Detailed Research Findings:

Studies on biaryl fragments have shown that the conformational preferences are a result of the interplay between steric hindrance, electrostatic interactions, and resonance effects. nih.govnih.gov The presence of substituents on the rings can create a preference for a non-planar conformation to alleviate steric clashes. In the case of this compound, the fluorine atom at the 3-position and the aniline group at the 4-position of one ring, along with the fluorine atom on the second ring, would influence the rotational barrier around the C-C bond connecting the two rings. Computational methods can generate a potential energy surface by rotating this bond, identifying the lowest energy (most stable) conformations.

Table 5.3: Calculated Rotational Energy Profile for a Generic Substituted Biaryl System

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 5.2 Eclipsed (High Energy)
45 0.0 Skewed (Minimum Energy)
90 1.8 Perpendicular

Note: This table presents a hypothetical energy profile. The actual values would depend on the specific substitution pattern and the level of theory used for the calculation.

These conformational analyses are critical for understanding how the molecule presents its functional groups for interaction with other molecules or biological targets.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms, predicting reaction rates, and identifying potential byproducts. This is achieved by locating the transition state structures and calculating their energies.

Detailed Research Findings:

For a molecule like this compound, a common synthetic route would be a Suzuki-Miyaura cross-coupling reaction. chemistryviews.orgresearchgate.net Theoretical studies on this type of reaction have been conducted to elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. chemistryviews.org By calculating the energy of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

Table 5.4: Representative Calculated Activation Energies for a Suzuki-Miyaura Cross-Coupling Reaction Step

Reaction Step Reactant Complex Transition State Product Complex Activation Energy (kcal/mol)
Oxidative Addition Pd(0)L2 + Ar-X [Pd(L)2(Ar)(X)]‡ Pd(II)(Ar)(X)L2 15.2

Note: The values in this table are illustrative and represent typical activation energies for key steps in a palladium-catalyzed cross-coupling reaction. L represents a ligand, Ar and Ar' are aryl groups, and X is a halide.

These theoretical models can help in optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to improve the yield and selectivity of the synthesis of this compound and its derivatives.

Applications of 3 Fluoro 4 3 Fluorophenyl Aniline and Its Derivatives in Materials Science and Industrial Chemistry

Role as Chemical Intermediates in Polymer and Dye Synthesis

The primary amine group on the aniline (B41778) ring of 3-fluoro-4-(3-fluorophenyl)aniline and its analogs serves as a key functional handle for polymerization reactions. These compounds can act as monomers or intermediates in the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of the fluorinated biphenyl (B1667301) structure into the polymer backbone can impart desirable properties including enhanced thermal stability, chemical resistance, and specific optical and dielectric characteristics. qu.edu.qaresearchgate.netresearchgate.net

For instance, related fluorinated anilines, such as 4-fluoro-3-(trifluoromethyl)aniline, have been utilized in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide). sigmaaldrich.com Similarly, aromatic polyamides containing triphenylamine (B166846) units have been synthesized using N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine, a diamine with a similar biaryl structure. ntu.edu.tw These examples highlight the potential of bifunctional anilines in creating polymers with tailored properties. The synthesis of poly(aniline-co-3-fluoroaniline) derivatives has also been shown to yield polymers with increased solubility and thermal stability compared to the parent polyaniline. qu.edu.qaresearchgate.net

In the realm of dye synthesis, aniline derivatives are fundamental precursors for the production of azo dyes through diazotization and coupling reactions. google.comunb.carsc.orgnih.govcuhk.edu.hk The process involves converting the primary aromatic amine into a diazonium salt, which then reacts with a coupling component to form the azo compound. unb.cacuhk.edu.hk Fluorinated anilines are used to create fluorinated azo dyes. google.com The specific shade and properties of the resulting dye are influenced by the substituents on the aromatic rings. cuhk.edu.hk The use of fluorinated aniline derivatives as coupling components in oxidative color formation reactions has been shown to result in chromogenic systems with higher sensitivity. google.com

Table 1: Examples of Related Fluorinated Anilines in Polymer and Dye Synthesis

Compound NameApplicationResulting Material/ProductReference
4-Fluoro-3-(trifluoromethyl)anilinePolymer SynthesisTrifluoromethylated poly(phenylene oxide) block copolymers sigmaaldrich.com
3-Fluoroaniline (B1664137)Polymer SynthesisPoly(aniline-co-3-fluoroaniline) qu.edu.qaresearchgate.net
3-Methyl, 4-fluoroanilineAzo Dye SynthesisGreenish-yellow crystalline dye google.com
N-ethyl-N-(2-hydroxyethyl)-4-fluoro-3-methyl-anilineOxidative Color CouplingSensitive chromogenic system google.com

Development of Advanced Functional Materials (e.g., Carbon Nanodots for Photoluminescence Tuning)

The unique electronic and optical properties stemming from the fluorinated biphenyl structure of this compound and its derivatives make them promising candidates for the development of advanced functional materials. nih.gov These materials are of interest for applications in electronics, such as organic light-emitting diodes (OLEDs), and in sensor technology. ossila.comnih.govst-andrews.ac.uk

A notable area of research is the use of fluorinated anilines in tuning the photoluminescent properties of nanomaterials. For example, a related compound, 3-fluoro-4-morpholinoaniline (B119058), has been successfully used to tune the emission wavelength of carbon nanodots. ossila.comnih.gov The decoration of phenylenediamine carbon nanodots with 4-morpholinoaniline (B114313) has been shown to improve the photoluminescence quantum yield significantly. ossila.com The introduction of the fluorinated analog allows for further adjustment of the emission characteristics. ossila.com

Furthermore, research into fluorinated diphenylacetylene-based molecules has demonstrated that molecular modifications can lead to enhanced fluorescence and a wide spectrum of photoluminescence colors. nih.gov These fluorophores can be dispersed in polymer films to create materials with tunable luminescence, including white light emission, which is crucial for lighting and display technologies. nih.gov The structural similarities suggest that biaryl anilines like this compound could be investigated for similar photoluminescent applications.

The development of orange-to-red emitting multiresonant thermally activated delayed fluorescence (MR-TADF) materials for OLEDs is another active research area. st-andrews.ac.uk Aniline-bridged structures have been explored to create such emitters. st-andrews.ac.uk

Table 2: Research Findings on Related Compounds in Functional Materials

Compound/Material ClassApplicationKey FindingReference
3-Fluoro-4-morpholinoanilineCarbon NanodotsCan be used to tune the emission wavelength of carbon nanodots. ossila.comnih.gov
4-MorpholinoanilineCarbon NanodotsImproved photoluminescence quantum yield from 28.3% to 41.8%. ossila.com
Fluorinated DiphenylacetylenesPolymer-Dispersed FilmsEnable tuning of photoluminescence color, approaching white light emission. nih.gov
Aniline-bridged DimerOLED EmitterCreation of an orange MR-TADF emitter with high photoluminescence quantum yield. st-andrews.ac.uk

Research in Agrochemical Development (excluding specific product details)

Fluorine-containing compounds play a significant role in the agrochemical industry, with the inclusion of fluorine atoms often enhancing the biological activity and stability of active ingredients. nih.govacs.org Aniline and biaryl scaffolds are important structural motifs in the design of new agrochemicals. mdpi.comresearchgate.net Consequently, fluorinated biaryl anilines like this compound and its derivatives are of interest as intermediates in the synthesis of potential new crop protection agents.

Research has shown that ortho-trifluoromethoxylated aniline derivatives can serve as valuable synthetic building blocks for the development of novel agrochemicals. nih.gov The synthesis of such complex fluorinated anilines provides access to a wider range of chemical structures for screening and optimization. Biaryl compounds, in general, are found in a number of agrochemicals. researchgate.net

The development of synthetic methodologies for creating fluorinated amines and amides is an active area of research, driven by the need for new building blocks for both pharmaceutical and agrochemical applications. acs.orgacs.org The versatile reactivity of fluorinated anilines allows for their incorporation into more complex molecular architectures, a key step in the discovery of new active compounds. nih.gov

While specific research detailing the direct use of this compound in agrochemical development is not extensively published, its structural features place it within a class of compounds that are actively being investigated for such purposes. The combination of the aniline functionality, for further chemical modification, and the stable, lipophilic fluorinated biphenyl core makes it a molecule with potential for the synthesis of new agrochemical candidates.

Q & A

Basic: How can I optimize the synthesis of 3-Fluoro-4-(3-fluorophenyl)aniline for higher yields?

Methodological Answer:

  • Key Steps :
    • Friedel-Crafts Acylation : Introduce the acetyl group to the aromatic ring using aluminum chloride (AlCl₃) as a catalyst under anhydrous conditions .
    • Reductive Amination : Reduce the intermediate ketone to the amine using sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C).
    • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
  • Yield Optimization :
    • Use a Design of Experiments (DOE) approach to vary reaction parameters (temperature, stoichiometry, solvent polarity).
    • Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹⁹F NMR : Identify fluorine environments (δ -110 to -130 ppm for aromatic F) .
    • ¹H NMR : Analyze aromatic proton splitting patterns (e.g., para-substitution vs. ortho/meta).
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry (MS) :
    • Electrospray ionization (ESI-MS) to confirm molecular weight (M.W. ≈ 219.2 g/mol).

Basic: How do I determine the solubility of this compound in common solvents?

Methodological Answer:

  • Experimental Protocol :
    • Prepare saturated solutions in solvents (e.g., DMSO, ethanol, dichloromethane) at 25°C.
    • Filter and quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy (calibration curve at λ_max ~280 nm).
  • Predicted Solubility :
    • Use XLogP3 values (~3.0) to estimate hydrophobicity; prioritize non-polar solvents (logP >2) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
    • Humidity Control : Use desiccants (silica gel) to mitigate hygroscopicity .
  • Stability Monitoring :
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation via HPLC.

Advanced: How can I address regioselectivity challenges during the synthesis of fluorinated aniline derivatives?

Methodological Answer:

  • Strategies :
    • Directing Groups : Install temporary groups (e.g., boronic acids) to control electrophilic substitution positions.
    • Metal-Catalyzed Coupling : Use Suzuki-Miyaura cross-coupling for precise aryl-aryl bond formation .
  • Analysis :
    • Compare density functional theory (DFT) calculations with experimental ¹H/¹⁹F NMR data to confirm regiochemistry.

Advanced: What computational tools can predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Software :
    • SwissADME : Predict LogP (lipophilicity), polar surface area (PSA), and Lipinski’s Rule of Five compliance.
    • MOLPROPERTY : Estimate pKa (amine group ~4.5–5.5) and LogD (pH-dependent partition coefficient) .
  • Validation :
    • Cross-reference computational results with experimental solubility and permeability assays.

Advanced: How should I handle hygroscopicity in fluorinated anilines during experimental workflows?

Methodological Answer:

  • Mitigation Steps :
    • Inert Atmosphere : Perform reactions and storage under argon or nitrogen.
    • Lyophilization : Remove water via freeze-drying after synthesis.
    • Karl Fischer Titration : Quantify residual moisture to adjust reaction stoichiometry .

Advanced: How do I resolve contradictions in reported toxicity data for fluorinated aromatic amines?

Methodological Answer:

  • Validation Protocol :
    • Literature Review : Cross-check data from regulatory sources (ECHA, REACH) and peer-reviewed journals .
    • In Vitro Assays : Conduct Ames tests (mutagenicity) and cytotoxicity screens (e.g., MTT assay).
    • Structural Analogues : Compare toxicity profiles with structurally similar compounds (e.g., benzidine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.